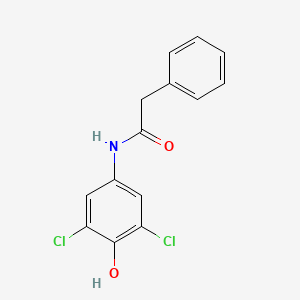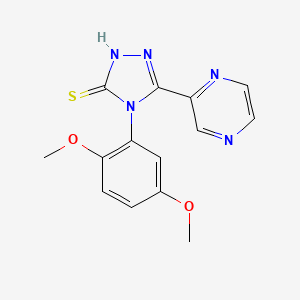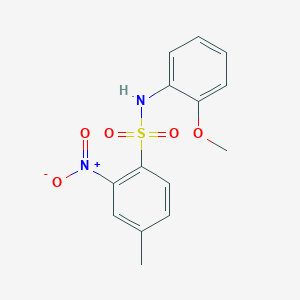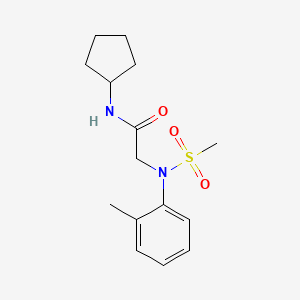
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide, also known as MCCB, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MCCB is a benzothiophene derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory cytokines. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide also activates the AMP-activated protein kinase pathway, which plays a role in regulating cellular metabolism and energy homeostasis. Additionally, 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6 in animal models. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide also reduces the levels of prostaglandins, which are involved in the inflammatory response. Additionally, 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been found to reduce pain in animal models by inhibiting the activity of the COX-2 enzyme. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Advantages and Limitations for Lab Experiments
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has several advantages for lab experiments. It is readily synthesized using various methods and has been optimized to produce high yields. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has also shown promising results in various scientific research studies, indicating its potential therapeutic properties. However, there are limitations to using 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide in lab experiments. Its potential toxicity and side effects need to be further studied. Additionally, its efficacy in human clinical trials needs to be evaluated.
Future Directions
There are several future directions for the study of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide. Further research is needed to evaluate its potential toxicity and side effects. The efficacy of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide in human clinical trials needs to be evaluated to determine its potential as a therapeutic agent. Additionally, the mechanisms of action of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide need to be further studied to determine its full therapeutic potential. Finally, the synthesis methods of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide need to be optimized to produce higher yields and reduce costs.
Synthesis Methods
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide can be synthesized using a variety of methods, including the condensation reaction between 4-methylcyclohexanone and 2-aminothiophenol followed by the reaction with chloroacetyl chloride. Another method involves the reaction of 4-methylcyclohexanone with thiosemicarbazide followed by the reaction with chloroacetyl chloride. These methods have been optimized to produce high yields of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide.
Scientific Research Applications
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-tumor activities. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
3-chloro-N-[(4-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-10-6-8-11(9-7-10)18-19-16(20)15-14(17)12-4-2-3-5-13(12)21-15/h2-5,10H,6-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOMCFUQNDTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)

![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)





![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)

![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)
![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)